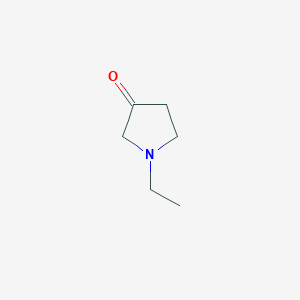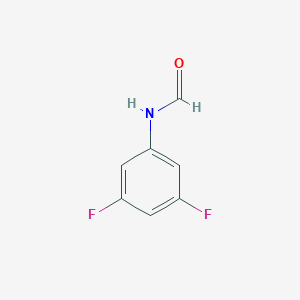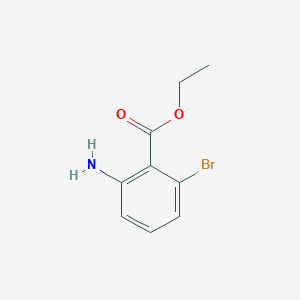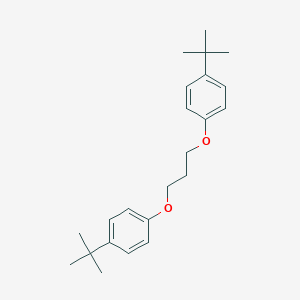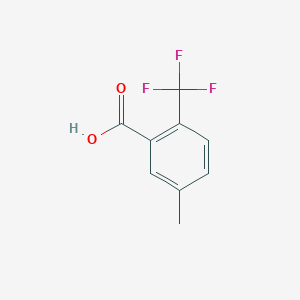
Diethyl hydroxy(1-methyl-1H-indol-3-yl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl hydroxy(1-methyl-1H-indol-3-yl)propanedioate, also known as DMPP, is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. DMPP has been shown to have a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In
Mechanism of Action
Diethyl hydroxy(1-methyl-1H-indol-3-yl)propanedioate acts as an agonist for certain subtypes of nAChRs, specifically the α7 and α9 subtypes. By binding to these receptors, Diethyl hydroxy(1-methyl-1H-indol-3-yl)propanedioate can activate downstream signaling pathways that are involved in various physiological processes. The exact mechanism of action for Diethyl hydroxy(1-methyl-1H-indol-3-yl)propanedioate is still under investigation, but it is thought to involve the activation of intracellular signaling cascades that ultimately lead to changes in gene expression and cellular function.
Biochemical and Physiological Effects:
Diethyl hydroxy(1-methyl-1H-indol-3-yl)propanedioate has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the activation of intracellular signaling pathways. Diethyl hydroxy(1-methyl-1H-indol-3-yl)propanedioate has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the primary advantages of Diethyl hydroxy(1-methyl-1H-indol-3-yl)propanedioate is its selectivity for certain subtypes of nAChRs, allowing for the specific modulation of these receptors in various tissues and systems. However, one limitation of Diethyl hydroxy(1-methyl-1H-indol-3-yl)propanedioate is its relatively short half-life, which can make it difficult to study its long-term effects in vivo.
Future Directions
There are several future directions for research involving Diethyl hydroxy(1-methyl-1H-indol-3-yl)propanedioate. One area of interest is the development of more selective agonists for specific subtypes of nAChRs, which could lead to the development of novel therapeutic agents for various diseases. Another area of interest is the investigation of the long-term effects of Diethyl hydroxy(1-methyl-1H-indol-3-yl)propanedioate on various physiological processes, which could provide valuable insights into the role of nAChRs in health and disease. Additionally, the use of Diethyl hydroxy(1-methyl-1H-indol-3-yl)propanedioate in combination with other compounds could lead to the development of new treatments for various diseases.
Synthesis Methods
Diethyl hydroxy(1-methyl-1H-indol-3-yl)propanedioate can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 1-methyl-1H-indole with diethyl malonate in the presence of a base to form the intermediate product. This intermediate is then treated with hydroxylamine hydrochloride and sodium acetate to yield Diethyl hydroxy(1-methyl-1H-indol-3-yl)propanedioate.
Scientific Research Applications
Diethyl hydroxy(1-methyl-1H-indol-3-yl)propanedioate has been used extensively in scientific research due to its ability to modulate certain biological processes. One of the primary applications of Diethyl hydroxy(1-methyl-1H-indol-3-yl)propanedioate is in the study of nicotinic acetylcholine receptors (nAChRs). Diethyl hydroxy(1-methyl-1H-indol-3-yl)propanedioate has been shown to selectively activate certain subtypes of nAChRs, making it a valuable tool for studying the function of these receptors in various tissues and systems.
properties
CAS RN |
127744-44-9 |
|---|---|
Product Name |
Diethyl hydroxy(1-methyl-1H-indol-3-yl)propanedioate |
Molecular Formula |
C16H19NO5 |
Molecular Weight |
305.32 g/mol |
IUPAC Name |
diethyl 2-hydroxy-2-(1-methylindol-3-yl)propanedioate |
InChI |
InChI=1S/C16H19NO5/c1-4-21-14(18)16(20,15(19)22-5-2)12-10-17(3)13-9-7-6-8-11(12)13/h6-10,20H,4-5H2,1-3H3 |
InChI Key |
WCBCPSKZHGTDRH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C1=CN(C2=CC=CC=C21)C)(C(=O)OCC)O |
Canonical SMILES |
CCOC(=O)C(C1=CN(C2=CC=CC=C21)C)(C(=O)OCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




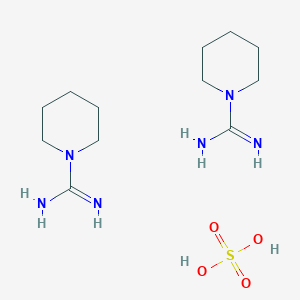
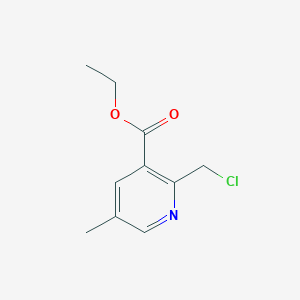
![2-(1,3-Benzodioxol-5-yl)-8-chloro-imidazo[1,2-a]pyridine](/img/structure/B178081.png)
![2-[1-(2-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid](/img/structure/B178083.png)

